![molecular formula C19H17NO B1267628 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine CAS No. 6342-10-5](/img/structure/B1267628.png)

2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Overview

Description

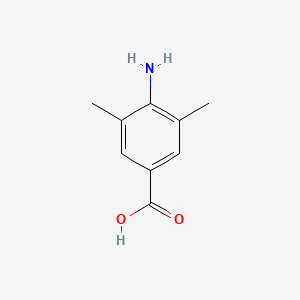

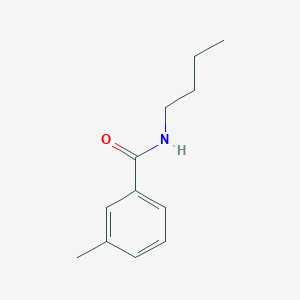

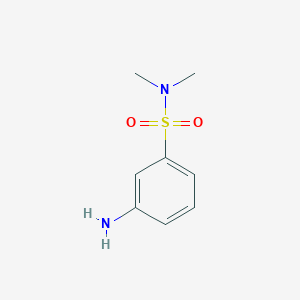

2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a chemical compound with the molecular formula C19H17NO . It has a molecular weight of 275.3 g/mol . The compound is also known by other names such as 2-benzyl-1,3-dihydrobenzo[f][1,3]benzoxazine .

Synthesis Analysis

The synthesis of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine derivatives has been achieved through various methods. One approach involves the use of 2-naphthol, substituted thiazolyl amines, and formalin through ring closure by a one-pot three-component reaction . Another method involves the use of optimal reaction conditions for the synthesis of various 2,3-dihydro-2-substituted-1H-naphtho[1,2-e][1,3]oxazines .Molecular Structure Analysis

The oxazine ring in the compound adopts a half-chair conformation . The dihedral angles between the phenyl rings and the naphthyl ring system are 70.89°, 37.34°, and 9.42° . The crystal structure is stabilized by an aromatic π-π stacking interaction, with a centroid-centroid distance of 3.879 Å .Chemical Reactions Analysis

While specific chemical reactions involving 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine are not detailed in the search results, the compound’s synthesis involves chemical reactions such as ring closure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.3 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has no hydrogen bond donors and has two hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 275.131014166 g/mol . The topological polar surface area is 12.5 Ų , and it has a heavy atom count of 21 .Scientific Research Applications

Crystallography

The compound has been studied for its crystal structure . The oxazine ring adopts a half-chair conformation, and the dihedral angles between the phenyl rings and the naphthyl ring system have been measured . The crystal structure is stabilized by an aromatic π-π stacking interaction .

Synthesis of Novel Compounds

2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has been used in the synthesis of novel compounds . It was prepared by the reaction of 2-naphthol, benzaldehyde, and phenylmethanamine .

Anti-inflammatory Agents

Naphtho[1,2-e][1,3]oxazine derivatives have been synthesized and evaluated for their anti-inflammatory properties . Some of these derivatives have shown significant anti-inflammatory activity, comparable to standard drugs like sodium diclofenac .

Biological and Pharmacological Activities

1,3-Oxazines, a class of heterocycles that includes 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine, have potential biological and pharmacological activities . These include antitumor, antibacterial, anti-HIV, analgesic, antihypertensive, antithrombotic, and antiulcer activities .

Antileishmanial Efficacy

Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, a compound structurally similar to 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine, have been synthesized and evaluated for their antileishmanial efficacy .

Industrial Applications

2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is commercially available and used in various industrial applications .

Mechanism of Action

Target of Action

Similar oxazine derivatives have been studied for their anti-inflammatory properties . These compounds are known to interact with the cyclooxygenase (COX) enzymes, which exist in two forms: COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, prostacyclin, and thromboxane, important inflammatory mediators .

Mode of Action

This is likely due to their interaction with the COX-2 enzyme, resulting in the inhibition of prostanoid biosynthesis .

Biochemical Pathways

The compound’s interaction with the COX enzymes affects the prostanoid biosynthetic pathway . This pathway is responsible for the production of important inflammatory mediators from arachidonic acid . By inhibiting this pathway, the compound can potentially reduce inflammation.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation, given the anti-inflammatory properties of similar oxazine derivatives . This is achieved through the inhibition of the prostanoid biosynthetic pathway, reducing the production of inflammatory mediators .

properties

IUPAC Name |

2-benzyl-1,3-dihydrobenzo[f][1,3]benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-2-6-15(7-3-1)12-20-13-18-17-9-5-4-8-16(17)10-11-19(18)21-14-20/h1-11H,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFAABULEGCMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=CC=CC=C23)OCN1CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287032 | |

| Record name | 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine | |

CAS RN |

6342-10-5 | |

| Record name | NSC48871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC48690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the spatial arrangement of the phenyl and naphthyl rings in 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine?

A1: The research paper states that the dihedral angle between the phenyl ring and the naphthyl fused-ring system in the 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine molecule is 17.4° []. This suggests a non-planar arrangement, with the two ring systems significantly tilted relative to each other.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)

![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)